Cas no 842140-39-0 (2-Bromo-3-(4-ethylthio)phenyl-1-propene)

2-Bromo-3-(4-ethylthio)phenyl-1-propene is a brominated organic compound featuring a phenyl group substituted with an ethylthio moiety. This intermediate is valuable in synthetic chemistry, particularly in the construction of more complex molecules through cross-coupling reactions or nucleophilic substitutions. The presence of both a reactive bromine atom and a vinyl group enhances its utility in palladium-catalyzed transformations, such as Heck or Suzuki couplings. The ethylthio substituent may further influence electronic properties, making it suitable for applications in materials science or pharmaceutical synthesis. Its structural features allow for selective functionalization, offering versatility in fine chemical synthesis. Proper handling is required due to its potential reactivity.
2-Bromo-3-(4-ethylthio)phenyl-1-propene structure
842140-39-0 structure
Product name:2-Bromo-3-(4-ethylthio)phenyl-1-propene
CAS No:842140-39-0
MF:C11H13BrS
Molecular Weight:257.19000
MDL:MFCD06201210
CID:989264
PubChem ID:2756970

2-Bromo-3-(4-ethylthio)phenyl-1-propene 化学的及び物理的性質

名前と識別子

    • 2-BROMO-3-[4-(ETHYLTHIO)PHENYL]-1-PROPENE
    • 2-Bromo-3-[(4-ethylthio)phenyl]-1-propene
    • AKOS016016893
    • 1-(2-bromoprop-2-enyl)-4-ethylsulfanylbenzene
    • (4-(2-Bromoallyl)phenyl)(ethyl)sulfane
    • 1-(2-Bromo-2-propen-1-yl)-4-(ethylthio)benzene
    • 842140-39-0
    • DTXSID801246394
    • MFCD06201210
    • DB-313640
    • 2-Bromo-3-(4-ethylthio)phenyl-1-propene
    • MDL: MFCD06201210
    • インチ: InChI=1S/C11H13BrS/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3
    • InChIKey: MJWXVHGSTOFZTQ-UHFFFAOYSA-N
    • SMILES: CCSC1=CC=C(C=C1)CC(=C)Br

計算された属性

  • 精确分子量: 255.99200
  • 同位素质量: 255.99213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų
  • XLogP3: 4.4

じっけんとくせい

  • PSA: 25.30000
  • LogP: 4.24970

2-Bromo-3-(4-ethylthio)phenyl-1-propene Security Information

2-Bromo-3-(4-ethylthio)phenyl-1-propene 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Bromo-3-(4-ethylthio)phenyl-1-propene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B085335-250mg
2-Bromo-3-[(4-ethylthio)phenyl]-1-propene
842140-39-0
250mg
$ 365.00 2022-06-07
abcr
AB167018-2 g
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene, 97%; .
842140-39-0 97%
2 g
€1,065.20 2023-07-20
TRC
B085335-500mg
2-Bromo-3-[(4-ethylthio)phenyl]-1-propene
842140-39-0
500mg
$ 605.00 2022-06-07
abcr
AB167018-5g
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene, 97%; .
842140-39-0 97%
5g
€2507.20 2025-02-18
A2B Chem LLC
AH52208-2g
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane
842140-39-0 97%
2g
$737.00 2024-04-19
A2B Chem LLC
AH52208-5g
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane
842140-39-0 97%
5g
$1756.00 2024-04-19
Fluorochem
022344-5g
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene
842140-39-0 97%
5g
£1084.00 2022-02-28
Fluorochem
022344-1g
2-Bromo-3-[4-(ethylthio)phenyl]-1-propene
842140-39-0 97%
1g
£412.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644952-2g
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane
842140-39-0 98%
2g
¥7735.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644952-5g
(4-(2-Bromoallyl)phenyl)(ethyl)sulfane
842140-39-0 98%
5g
¥19119.00 2024-07-28

2-Bromo-3-(4-ethylthio)phenyl-1-propene 関連文献

2-Bromo-3-(4-ethylthio)phenyl-1-propeneに関する追加情報

2-Bromo-3-(4-Ethylthio)Phenyl-1-Propene: A Comprehensive Overview

2-Bromo-3-(4-Ethylthio)Phenyl-1-propene, also known by its CAS number 842140-39-0, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a propene group and a phenyl ring substituted with an ethylthio group. The presence of these functional groups makes it a versatile molecule with potential applications in various chemical reactions and industrial processes.

The structure of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene is particularly interesting due to the combination of a bromoalkene and a thioether group. This combination allows for a wide range of reactivity, making it a valuable substrate in organic synthesis. Recent studies have highlighted its role in the synthesis of bioactive compounds, where the bromine atom can be replaced with other groups to generate diverse derivatives. For instance, researchers have utilized this compound as an intermediate in the preparation of heterocyclic compounds, which are of great interest in drug discovery.

In terms of physical properties, 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene has a melting point of approximately -5°C and a boiling point around 65°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory procedures. The compound is also relatively stable under normal storage conditions, though it should be protected from light and moisture to prevent degradation.

The synthesis of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene typically involves a multi-step process that begins with the preparation of the thioether group. One common method involves the reaction of 4-bromoethyl phenol with sodium ethanethiolate to introduce the ethylthio substituent. Subsequent bromination and alkenylation steps yield the final product. Recent advancements in catalytic methods have made this synthesis more efficient, reducing both time and cost while maintaining high purity levels.

The applications of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene are diverse and expanding rapidly due to its unique reactivity. In the pharmaceutical industry, it serves as an intermediate in the synthesis of complex molecules with potential therapeutic benefits. For example, its use in Suzuki coupling reactions has enabled the creation of biologically active compounds that target various disease pathways. Additionally, this compound has shown promise in materials science, particularly in the development of advanced polymers and coatings.

Recent research has also explored the use of 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene in green chemistry initiatives. Its ability to participate in catalytic cycles without generating harmful byproducts aligns with current trends toward sustainable chemical processes. Scientists are investigating its potential as a building block for eco-friendly materials that can replace traditional petroleum-based products.

In conclusion, 2-Bromo-3-(4-Ethylthio)Phenyl-1-propene, CAS number 842140-39-0, is a versatile and valuable compound with significant implications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic methods make it an essential tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing chemical science.

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Price ($):1670.0